molecular formula C13H21N3 B2841733 Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine CAS No. 926266-37-7

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine

Cat. No.: B2841733
CAS No.: 926266-37-7
M. Wt: 219.332
InChI Key: UKDGSWVIHDBVMN-UHFFFAOYSA-N
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Description

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine is a chemical compound with the molecular formula C₁₃H₂₁N₃. It is a derivative of both piperidine and pyridine, which are heterocyclic compounds containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine typically involves the reaction of piperidine and pyridine derivatives. One common method is the reductive amination of piperidine-3-carboxaldehyde with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-3-carboxaldehyde and piperidine-4-carboxaldehyde share structural similarities.

    Pyridine derivatives: Compounds such as pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde are structurally related.

Uniqueness

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine is unique due to its dual functionality, incorporating both piperidine and pyridine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to compounds containing only one of these moieties .

Properties

IUPAC Name

N-methyl-1-piperidin-3-yl-N-(pyridin-3-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-16(10-12-4-2-6-14-8-12)11-13-5-3-7-15-9-13/h2,4,6,8,13,15H,3,5,7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDGSWVIHDBVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCNC1)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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